7-methoxy-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
Descripción
This heterocyclic compound features a complex architecture combining a quinazolin-4-one core with a triazolo-pyridazine moiety linked via a piperidine-methyl bridge and a methoxy substituent. The triazolo-pyridazine group is known for its role in kinase inhibition, while the quinazolinone scaffold is prevalent in drugs like gefitinib and erlotinib, which target EGFR .
Propiedades
IUPAC Name |
7-methoxy-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-15-2-3-16-17(10-15)21-12-26(20(16)28)11-14-6-8-25(9-7-14)19-5-4-18-23-22-13-27(18)24-19/h2-5,10,12-14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMZZMTZTXJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-methoxy-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- 7-Methoxy Group : This functional group is known to enhance the lipophilicity and bioavailability of compounds.
- Triazolo[4,3-b]pyridazin Moiety : This structure is often associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.
- Piperidinyl Linkage : This part contributes to the compound's ability to interact with biological targets such as receptors and enzymes.
Molecular Formula
The molecular formula for this compound is .
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. In particular, it shows potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammation and stress responses .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Cytotoxic Effects : Research has indicated that the compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several studies have explored the biological activity of compounds related to or derived from 7-methoxy-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of human cancer cell lines by inducing apoptosis through the intrinsic pathway. The IC50 values varied depending on the specific cell line tested .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of similar compounds in animal models, where they reduced markers of inflammation in induced arthritis models .
Table of Biological Activities
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. The presence of the methoxy group is expected to enhance solubility and permeability across biological membranes.
Safety Profile
Toxicological studies on similar compounds suggest a good safety profile at therapeutic doses. However, further studies are necessary to fully elucidate the safety and side effects associated with this specific compound.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues from Patent Literature
lists derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one, which share functional similarities with the target compound, such as heterocyclic cores and piperidine/pyrrolidine substituents . Below is a comparative analysis:
| Compound Class | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Quinazolin-4-one | 7-Methoxy, triazolo-pyridazin-6-yl-piperidin-methyl | Kinase inhibition, CNS modulation |
| 4H-Pyrazino[1,2-a]pyrimidin-4-one | Pyrazino-pyrimidinone | 2-(2-Methyl-2H-indazol-5-yl), 7-(piperidin-4-yl) | Anticancer (kinase targets) |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | 7-(1-Methylpiperidin-4-yl), 2-(3,4-dimethoxyphenyl) | Anti-inflammatory, antimicrobial |
| Triazolo-pyridazine Derivatives | Triazolo-pyridazine | Piperidin-4-yl, methyl/ethyl/hydroxyethyl groups | PDE inhibitors, antiviral agents |
Functional Implications of Substituent Variations
- Piperidine Modifications : The target compound’s piperidin-4-yl group is substituted with a triazolo-pyridazine, enhancing π-π stacking interactions in enzyme binding pockets compared to simpler alkylated piperidines (e.g., 7-(1-methylpiperidin-4-yl)) .
- Methoxy Group: The 7-methoxy substituent on the quinazolinone may improve metabolic stability relative to non-substituted analogues, as seen in similar methoxy-bearing kinase inhibitors .
- Triazolo-Pyridazine vs. Indazole/Pyrazolo-Pyrazine : The triazolo-pyridazine moiety likely confers higher selectivity for specific kinases (e.g., JAK or Aurora kinases) compared to indazole or pyrazolo-pyrazine derivatives, which are broader in activity .
Research Findings and Limitations
Bioactivity Data Gaps
Structural analogues from suggest plausible targets (e.g., kinases, phosphodiesterases), but experimental validation is absent .
Lumping Strategy for Comparative Analysis
’s lumping strategy groups compounds with similar physicochemical properties, such as the triazolo-pyridazine and pyrido-pyrimidinone classes, into surrogate categories for predictive modeling . This approach could streamline the comparison of the target compound’s solubility, logP, and binding affinity with its analogues.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
